molecular formula C15H15BrO2 B8712396 1-bromo-4-[(4-methoxyphenyl)methoxymethyl]benzene

1-bromo-4-[(4-methoxyphenyl)methoxymethyl]benzene

Cat. No.: B8712396
M. Wt: 307.18 g/mol
InChI Key: ITSVXPRGIJUWPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-4-[(4-methoxyphenyl)methoxymethyl]benzene is an organic compound with the molecular formula C15H15BrO2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom and a methoxymethyl group attached to a methoxyphenyl group

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 4-methoxybenzyl alcohol and 1-bromo-4-methylbenzene.

    Reaction Steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis can enhance the efficiency of the process.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be substituted with various nucleophiles such as amines, thiols, and alkoxides under suitable conditions.

    Oxidation Reactions: The methoxy group can undergo oxidation to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methoxy group to a hydroxyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride, potassium tert-butoxide, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Major Products:

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dehalogenated or hydroxylated products.

Scientific Research Applications

1-Bromo-4-[(4-methoxyphenyl)methoxymethyl]benzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.

    Material Science: Employed in the preparation of polymers and advanced materials with specific properties.

    Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Chemical Biology: Utilized in the study of enzyme mechanisms and the development of enzyme inhibitors.

Mechanism of Action

The mechanism of action of 1-bromo-4-[(4-methoxyphenyl)methoxymethyl]benzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. In oxidation reactions, the methoxy group is oxidized to form aldehydes or carboxylic acids. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

    1-Bromo-4-methoxybenzene: Similar structure but lacks the methoxymethyl group.

    4-Methoxybenzyl bromide: Contains a bromomethyl group instead of a bromine atom directly attached to the benzene ring.

    1-Bromo-4-methoxybutane: Contains a butyl chain instead of a phenyl group.

Properties

Molecular Formula

C15H15BrO2

Molecular Weight

307.18 g/mol

IUPAC Name

1-bromo-4-[(4-methoxyphenyl)methoxymethyl]benzene

InChI

InChI=1S/C15H15BrO2/c1-17-15-8-4-13(5-9-15)11-18-10-12-2-6-14(16)7-3-12/h2-9H,10-11H2,1H3

InChI Key

ITSVXPRGIJUWPU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COCC2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-bromobenzyl alcohol (2.011 g, 10.7 mmol) in THF (42 mL) was added to a mixture of NaH (663 mg, 16.6 mmol, 60% in oil) in DMF (13 mL). The mixture was stirred for 1.5 h and 4-methoxybenzyl chloride (MPMCl, 2 mL, 14.8 mmol) was added. After 24 h, 100 mL saturated NH4Cl solution was added. The resulting mixture was extracted with ethyl acetate (3×60 mL) and the combined ethyl acetate solution was washed with water and brine. The solution was then dried (Na2SO4), filtered and evaporated. Purification of the residue by flash chromatography on silica gel (5% ethyl acetate/hexanes) gave 7-2 (2.43 g, 98%).
Quantity
2.011 g
Type
reactant
Reaction Step One
Name
Quantity
663 mg
Type
reactant
Reaction Step One
Name
Quantity
42 mL
Type
solvent
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Yield
98%

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